

# A Technical Guide to the Historical Development of Tungsten Alloys

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Introduction

**Tungsten**, a refractory metal with the highest melting point and tensile strength of all elements, has been the subject of extensive research and development for over a century.<sup>[1][2][3]</sup> Its unique properties have made it a critical component in a wide range of applications, from incandescent lighting to modern military and aerospace technologies.<sup>[4][5]</sup> The journey from its initial discovery to the sophisticated alloys in use today is a testament to the relentless pursuit of materials with enhanced performance characteristics. This in-depth technical guide explores the core historical development of **tungsten** alloys, providing a comprehensive overview of key milestones, evolving compositions, and the experimental protocols that underpinned these advancements.

## Early Discoveries and the Dawn of Tungsten Steel

The story of **tungsten** alloys begins with the isolation of the element itself in 1783 by the Elhuyar brothers.<sup>[6]</sup> However, its practical application in alloys did not commence until the 19th century. A pivotal moment came in 1868 when Robert Forester Mushet developed a "self-hardening steel" by adding **tungsten** to steel.<sup>[7][8]</sup> This innovation, which did not require quenching to harden, marked the genesis of tool steels and laid the groundwork for future high-speed steels.<sup>[7]</sup>

## Mushet's Self-Hardening Steel

Mushet's process was largely empirical, a result of numerous experiments. While detailed protocols from that era are scarce, the general approach involved adding **tungsten** ore and manganese-rich iron ore to crucible steel.[7] The resulting alloy exhibited the unexpected property of hardening upon air cooling after forging.[7]

At the turn of the 20th century, the work of Frederick Winslow Taylor and Maunsel White at Bethlehem Steel further revolutionized the field with the development of high-speed steel.[9][10][11] Their systematic experiments, which involved heating the steel to near its melting point, resulted in a material that could maintain its hardness at high temperatures, enabling significantly faster machining speeds.[10][11] This breakthrough was showcased at the 1900 Paris Exhibition, heralding a new era in industrial manufacturing.[4][12]

## The Age of Ductile Tungsten and Lighting

While early **tungsten** alloys focused on steel, the early 20th century saw a surge in research aimed at producing pure, workable **tungsten**. The primary driver for this was the need for a durable and efficient filament for incandescent light bulbs.[13] Pure **tungsten**, however, was notoriously brittle.[13]

The breakthrough came from William D. Coolidge at General Electric in 1909.[14][15] He developed a process to produce ductile **tungsten**, a feat that transformed the lighting industry and established the foundations of modern powder metallurgy.[14][16]

## The Coolidge Process for Ductile Tungsten

Coolidge's method, for which he received a patent in 1913, involved a multi-step powder metallurgy approach:[14][15]

- **Doping:** **Tungsten** oxide was "doped" with small amounts of specific chemical compounds, typically potassium, silicon, and aluminum oxides.[17][18] These dopants were crucial for controlling the microstructure of the final **tungsten** wire, preventing sagging at high temperatures.[17][18]
- **Reduction:** The doped **tungsten** oxide was then reduced to **tungsten** metal powder using hydrogen.[13]
- **Pressing:** The metal powder was pressed into bars or ingots.

- **Sintering:** The pressed bars were sintered at high temperatures to consolidate the powder into a solid, yet porous, form.
- **Swaging and Drawing:** The sintered bars were then mechanically worked through a process of swaging (rotary hammering) and drawing through progressively smaller dies at elevated temperatures. This mechanical deformation elongated the grain structure and imparted ductility to the **tungsten**.<sup>[19]</sup>

This process allowed for the production of fine, strong, and ductile **tungsten** wire that could be coiled into filaments, dramatically increasing the lifespan and efficiency of incandescent light bulbs.<sup>[13]</sup>

## The Rise of Cemented Carbides

Another significant branch in the development of **tungsten** alloys was the invention of **tungsten** carbide. While first synthesized accidentally by Henri Moissan in 1896, its extreme brittleness limited its application.<sup>[20]</sup> The true potential of **tungsten** carbide was unlocked in the 1920s with the development of "cemented carbides" by Karl Schröter.<sup>[4]</sup> He discovered that by embedding hard **tungsten** carbide grains in a more ductile metal matrix, typically cobalt, a composite material with exceptional hardness and toughness could be created.<sup>[4]</sup>

## Experimental Protocol for Cemented Tungsten Carbide (Widia)

The production of cemented carbides, such as the early "Widia" (from German wie Diamant, meaning "like diamond"), also utilized powder metallurgy:

- **Powder Preparation:** Fine **tungsten** carbide (WC) powder was produced by carburizing **tungsten** powder at high temperatures (1400-2000 °C).
- **Mixing:** The WC powder was then intimately mixed with a binder metal powder, most commonly cobalt.
- **Pressing:** The powder mixture was pressed into the desired shape.
- **Liquid Phase Sintering:** The pressed compact was sintered at a temperature above the melting point of the cobalt binder (around 1400-1500 °C). During this process, the liquid

cobalt would wet and partially dissolve the **tungsten** carbide grains, creating a dense and robust composite material upon cooling.[21]

This class of materials revolutionized the cutting tool industry, enabling much higher cutting speeds and the machining of harder materials.[12]

## The Development of Tungsten Heavy Alloys (WHAs)

During the 1930s, a new class of **tungsten** alloys emerged, driven by the need for high-density materials for applications such as radiation shielding and kinetic energy penetrators.[6] These "heavy alloys" typically consist of 90-98% **tungsten**, with the remainder being a binder phase of nickel, iron, and/or copper.[22] The addition of these lower melting point metals allows for liquid phase sintering, resulting in a dense composite with good mechanical properties.[20]

## Tungsten-Nickel-Iron (W-Ni-Fe) and Tungsten-Nickel-Copper (W-Ni-Cu) Alloys

The two primary families of **tungsten** heavy alloys are W-Ni-Fe and W-Ni-Cu. The W-Ni-Fe alloys are known for their superior strength and ductility, while W-Ni-Cu alloys are non-magnetic and possess better electrical and thermal conductivity.[22]

## Experimental Protocol for Tungsten Heavy Alloys via Liquid Phase Sintering

The production of WHAs follows a similar powder metallurgy route to cemented carbides, relying on liquid phase sintering:

- Powder Blending: Elemental powders of **tungsten**, nickel, and iron (or copper) are blended in the desired proportions.
- Compaction: The blended powder is compacted into a green body using methods like cold isostatic pressing (CIP) at pressures around 200 MPa.[23]
- Sintering: The green compact is sintered in a controlled atmosphere (typically hydrogen) at temperatures ranging from 1450 °C to 1520 °C.[24] The duration of sintering can vary from minutes to several hours, influencing the final grain size and mechanical properties.[25]

During sintering, the binder elements melt and form a liquid phase that facilitates the densification and rearrangement of the **tungsten** grains.

# Quantitative Data on the Evolution of Tungsten Alloys

The following tables summarize the evolution of the composition and mechanical properties of key **tungsten** alloys.

Table 1: Evolution of **Tungsten** Steel Composition and Properties

Alloy	Approximate Era	Composition	Key Properties
Mushet's Self-Hardening Steel	1870s	High Carbon Steel + ~5-8% W, Mn	Self-hardening (air-cooled)
Taylor-White High-Speed Steel	1900s	~1.85% C, 3.8% Cr, 8% W	Maintained hardness at high temperatures
Modern High-Speed Steel (T1)	1910s onwards	~0.75% C, 4% Cr, 1% V, 18% W	High hardness and wear resistance at elevated temperatures

Table 2: Properties of Early Doped **Tungsten** Filaments

Property	Undoped Tungsten	Doped Tungsten (K, Si, Al)
Recrystallization Temperature	Lower	Higher
High-Temperature Sag Resistance	Poor	Excellent
Ductility (after processing)	Brittle	Ductile

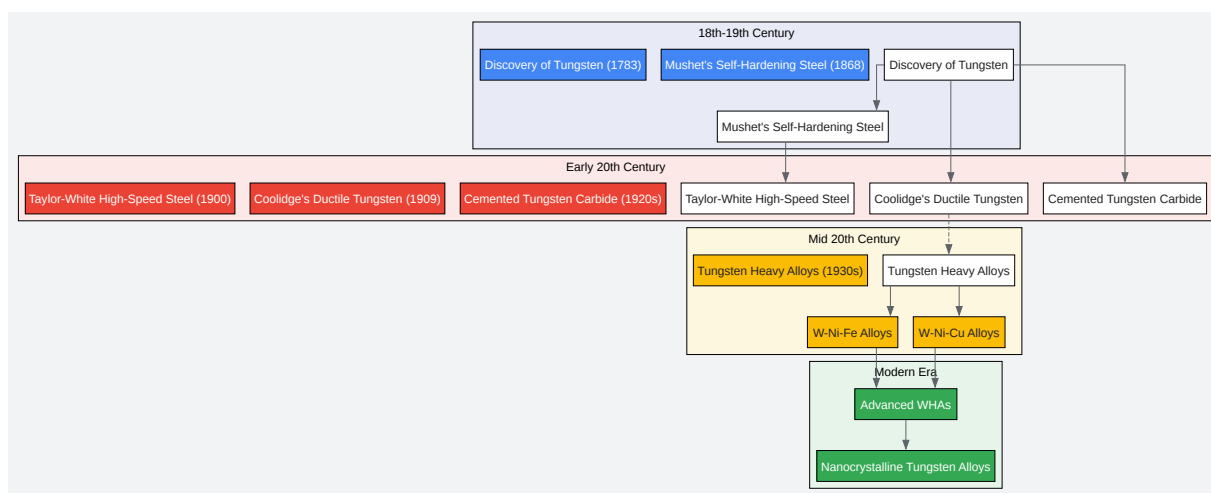
Table 3: Evolution of **Tungsten** Heavy Alloy (WHA) Composition and Mechanical Properties

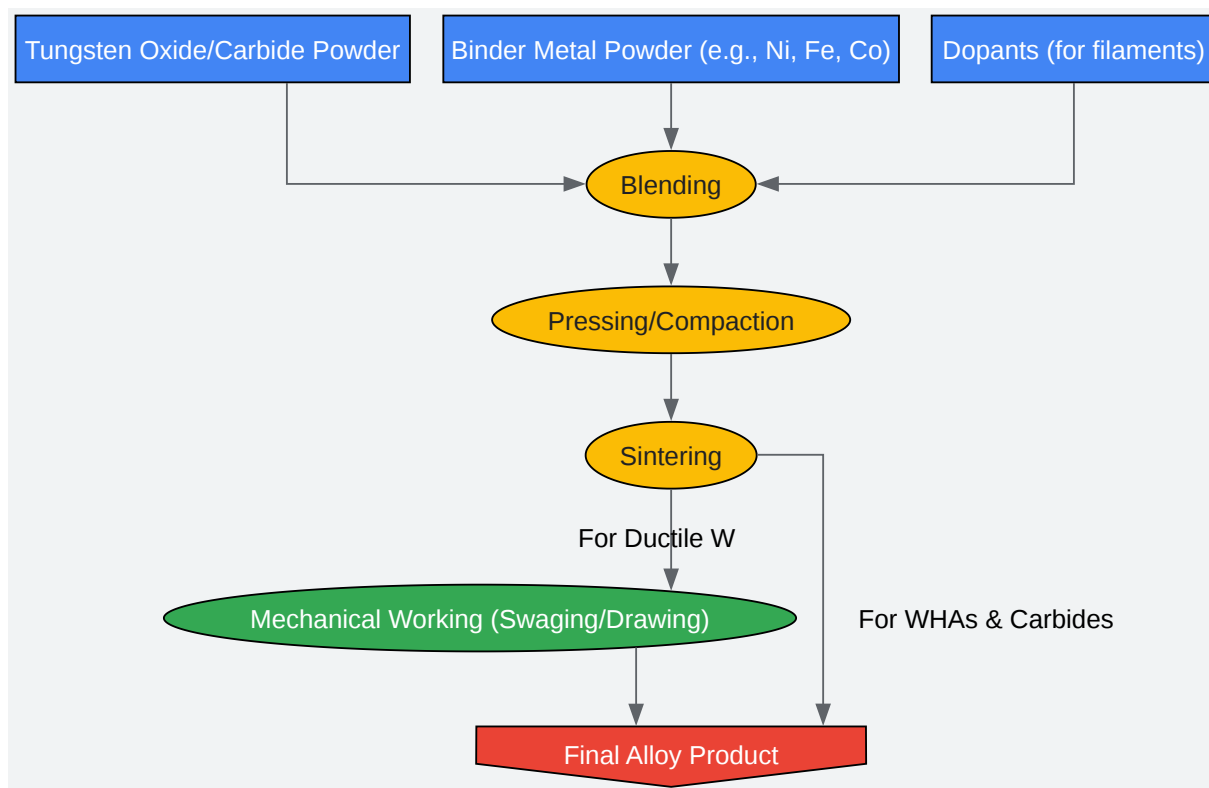
Alloy Composition (wt.%)	Sintering Temperature (°C)	Density (g/cm³)	Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)
W-Ni-Fe Alloys					
90W - 7Ni - 3Fe	1480	~17.0	~800-950	~550-650	~15-25
93W - 4.9Ni - 2.1Fe	1500	~17.7	~900-1100	~600-800	~10-20
95W - 3.5Ni - 1.5Fe	1500	~18.0	~950-1200	~700-900	~5-15
97W - 2.1Ni - 0.9Fe	1520	~18.5	~1000-1300	~800-1000	~3-10
W-Ni-Cu Alloys					
90W - 6Ni - 4Cu	1450	~17.0	~550-750	~400-550	~10-20
93W - 4.9Ni - 2.1Cu	1450	~17.5	~600-800	~450-600	~8-15
95W - 3.5Ni - 1.5Cu	1450	~18.0	~650-850	~500-650	~5-10

Note: The properties listed are typical and can vary significantly based on specific processing parameters such as powder characteristics, sintering time, and post-sintering treatments.

## Visualizing the Developmental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and the logical progression of tungsten alloy development.





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- To cite this document: BenchChem. [A Technical Guide to the Historical Development of Tungsten Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148046#historical-development-of-tungsten-alloys-in-research]

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